molecular formula C30H50O2 B12318292 Lup-20(29)-ene-3beta,11beta-diol

Lup-20(29)-ene-3beta,11beta-diol

Cat. No.: B12318292
M. Wt: 442.7 g/mol
InChI Key: CTSXUIWIOTUWDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lup-20(29)-ene-3beta,11beta-diol is a naturally occurring triterpenoid compound. It belongs to the lupane-type triterpenoids, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes a lupane skeleton with hydroxyl groups at the 3-beta and 11-beta positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lup-20(29)-ene-3beta,11beta-diol can be synthesized from natural sources such as birch bark, which is rich in triterpenoids like betulin and lupeol. The isolation process typically involves Soxhlet extraction using solvents like cyclohexane and ethyl acetate . The compound can also be synthesized through chemical modifications of lupeol, involving oxidation and other reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from natural sources followed by purification processes. The use of advanced extraction techniques and optimization of reaction conditions are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Lup-20(29)-ene-3beta,11beta-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert hydroxyl groups to carbonyl groups or carboxylic acids.

    Reduction: Reduction reactions can modify the double bonds or carbonyl groups present in the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include chromyl chloride for oxidation and various reducing agents for reduction reactions . The reaction conditions, such as temperature and solvent choice, play a significant role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield compounds like betulinic acid, which has significant biological activities .

Scientific Research Applications

Lup-20(29)-ene-3beta,11beta-diol has a wide range of scientific research applications:

Comparison with Similar Compounds

Lup-20(29)-ene-3beta,11beta-diol can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C30H50O2

Molecular Weight

442.7 g/mol

IUPAC Name

3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,12-diol

InChI

InChI=1S/C30H50O2/c1-18(2)19-9-12-27(5)15-16-29(7)20(24(19)27)17-21(31)25-28(6)13-11-23(32)26(3,4)22(28)10-14-30(25,29)8/h19-25,31-32H,1,9-17H2,2-8H3

InChI Key

CTSXUIWIOTUWDC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCC2(C1C3CC(C4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.